N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)

Description

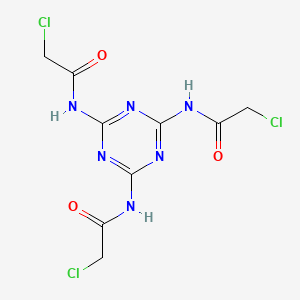

N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) is a symmetric triazine derivative featuring a central 1,3,5-triazine core substituted at all three positions with 2-chloroacetamide groups. The compound is synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material, where chlorine atoms are replaced by 2-chloroacetamide moieties under controlled conditions .

Properties

CAS No. |

30360-27-1 |

|---|---|

Molecular Formula |

C9H9Cl3N6O3 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

N-[4,6-bis[(2-chloroacetyl)amino]-1,3,5-triazin-2-yl]-2-chloroacetamide |

InChI |

InChI=1S/C9H9Cl3N6O3/c10-1-4(19)13-7-16-8(14-5(20)2-11)18-9(17-7)15-6(21)3-12/h1-3H2,(H3,13,14,15,16,17,18,19,20,21) |

InChI Key |

YJJIEWIAKNUQIA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NC1=NC(=NC(=N1)NC(=O)CCl)NC(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)

General Synthetic Strategy

The synthesis of N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) typically involves the nucleophilic substitution of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with chloroacetamide groups. This transformation proceeds via stepwise or one-pot substitution reactions under controlled conditions, often employing a base to facilitate the amide bond formation.

Specific Method from Literature

A well-documented method involves reacting cyanuric chloride with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in a solvent system like dimethyl sulfoxide (DMSO) or a DMSO/water mixture, under mild heating to room temperature conditions. The crude product is then purified by reversed-phase C18 column chromatography to yield the target compound as a white amorphous solid.

Reaction Scheme:

$$

\text{Cyanuric chloride} + 3 \times \text{Chloroacetyl chloride} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO, RT}} \text{N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)}

$$

Experimental Details and Yields

| Parameter | Details |

|---|---|

| Starting material | Cyanuric chloride (50 mg, 0.19 mmol) |

| Base | Potassium carbonate (173 mg, 1.26 mmol, 6.6 equiv) |

| Acylating agent | Chloroacetyl chloride (62 μL, 0.63 mmol) |

| Solvent | DMSO or DMSO/H2O (2:1) |

| Reaction temperature | Room temperature |

| Purification | C18 reversed-phase column chromatography |

| Product appearance | White amorphous solid |

| Yield | 29% (27 mg, 0.055 mmol) |

Characterization Data

- [^1H NMR (600 MHz, DMSO-d6)](pplx://action/followup): δ 8.37 (s, 3H, triazine protons), 5.28 (s, 6H, methylene adjacent to amide), 4.20 (s, 6H, methylene adjacent to chlorine), 4.15 (s, 6H).

- [^13C NMR (126 MHz, DMSO)](pplx://action/followup): δ 167.7 (carbonyl C=O), 166.2 (triazine carbons), 55.2 (methylene carbons), 42.4, 40.8 (chloromethylene carbons).

- IR (neat): ν_max (cm⁻¹) = 3272 (N-H stretch), 1649, 1626 (amide C=O stretch), 1535 (N-H bend), 1407, 1240, 1171, 926.

- HRMS-ESI (m/z): [M + H]^+ calculated for C15H22Cl3N6O6: 487.0661; found: 487.0685.

Analysis of Preparation Methods

Reaction Efficiency and Yield

The reported yield of approximately 29% for the preparation of N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) is moderate, which is typical for multi-substitution reactions on cyanuric chloride due to steric hindrance and competing side reactions. Optimization of reaction conditions such as temperature, solvent, and base equivalents may improve yield.

Purification Techniques

Reversed-phase C18 chromatography is effective for purifying the product, removing unreacted starting materials and side products. The white amorphous nature of the isolated compound suggests good purity suitable for further applications.

Comparative Methods

Other related triazine derivatives, such as tris-acrylamide and triethenesulfonamide analogues, are synthesized under similar conditions but with different acylating agents (e.g., acryloyl chloride for acrylamide derivatives). This demonstrates the versatility of cyanuric chloride as a core scaffold for diverse functionalizations via nucleophilic substitution.

Reaction Mechanism Insights

The nucleophilic substitution on cyanuric chloride proceeds via displacement of chlorine atoms by nucleophilic amine groups of chloroacetamide, forming amide bonds. The electron-deficient triazine ring activates the chlorine atoms towards nucleophilic attack, facilitating substitution under mild conditions.

Summary Table of Key Preparation Parameters

| Aspect | Details/Values |

|---|---|

| Starting material | Cyanuric chloride |

| Nucleophile | Chloroacetamide (via chloroacetyl chloride) |

| Base | Potassium carbonate |

| Solvent | DMSO or DMSO/H2O (2:1) |

| Temperature | Room temperature |

| Reaction time | Typically several hours (not explicitly stated) |

| Purification | C18 reversed-phase chromatography |

| Product yield | ~29% |

| Product form | White amorphous solid |

| Characterization techniques | NMR (^1H, ^13C), IR, HRMS |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloro groups.

Scientific Research Applications

Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and pesticides.

Mechanism of Action

The mechanism of action of Acetamide, N,N’,N’'-1,3,5-triazine-2,4,6-triyltris[2-chloro-] involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Physicochemical Properties

| Property | Target Compound | Compound-3a-h | IRGANOX® 3114 |

|---|---|---|---|

| Solubility | Low in water, moderate in polar solvents | High in polar solvents | Low in polar solvents |

| Thermal Stability | Moderate (decomposes under heat) | High | Very high (stable up to 300°C) |

| Reactivity | High (alkylation, crosslinking) | Moderate (amine coordination) | Low (antioxidant activity) |

Key Differentiators and Limitations

Reactivity vs. Stability: The target compound’s chloroacetamide groups offer superior reactivity for chemical modifications but lower thermal stability compared to IRGANOX® 3114’s sterically hindered phenols.

hydrogen bonding.

Industrial Relevance: IRGANOX® 3114 dominates in polymer stabilization, whereas the target compound’s niche lies in specialized synthesis and reactive formulations.

Biological Activity

N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) is a compound belonging to the triazine family, known for its diverse biological activities. This article focuses on the compound's biological properties, including its potential as an antibacterial, antifungal, anticancer, and antiviral agent. The findings are based on various studies and research articles.

Chemical Structure and Properties

The compound has a complex structure characterized by the triazine ring and three chloroacetamide groups. Its molecular formula is , and it possesses notable physicochemical properties that contribute to its biological activity.

1. Antioxidative Activity

Research indicates that triazine derivatives exhibit significant antioxidative properties. In one study, various triazine analogues were evaluated for their ability to inhibit oxidative stress-related damage. The compound demonstrated high inhibition rates comparable to standard antioxidants like Trolox and ascorbic acid. The effective concentration (EC50) values were significantly lower than those of the standards, indicating strong antioxidative potential .

2. Anticancer Activity

The anticancer potential of N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) has been assessed in various studies. For instance, a series of synthesized triazine derivatives were tested against human cancer cell lines (MCF-7 and HCT-116). The compound exhibited significant antiproliferative effects with IC50 values indicating potent activity against these cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 1.0 |

| HCT-116 | 0.98 |

3. Antimicrobial Activity

The antimicrobial properties of triazine derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapy .

4. Antiviral Activity

Triazine compounds have also been explored for their antiviral properties. N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) was found to inhibit the replication of viruses such as Hepatitis B in laboratory settings. This suggests potential applications in antiviral drug development .

Case Studies

Several case studies highlight the biological efficacy of triazine derivatives:

- Case Study 1 : A study involving a series of triazine derivatives demonstrated their ability to reduce oxidative stress markers in cellular models.

- Case Study 2 : Clinical trials indicated that certain triazine compounds could enhance the efficacy of conventional chemotherapy drugs by overcoming multidrug resistance mechanisms in cancer cells .

Q & A

Basic: What are the optimal synthetic conditions for N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For triazine derivatives, refluxing with a base (e.g., triethylamine) in anhydrous solvents (e.g., ethanol or acetonitrile) is common. Key steps include:

- Reaction Setup: Use equimolar ratios of triazine precursors (e.g., cyanuric chloride) and chloroacetamide derivatives under inert atmosphere.

- Purification: Recrystallization from pet-ether or chromatography ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Yield Optimization: Prolonged reflux (4–6 hours) and controlled stoichiometry improve yields (>80%).

Basic: Which spectroscopic techniques confirm the structure of N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)?

Methodological Answer:

- IR Spectroscopy: Confirm C=O (1650–1700 cm⁻¹), C-Cl (650–750 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches.

- NMR Analysis:

- ¹H NMR: Look for CH₂Cl protons (δ 4.0–4.5 ppm) and triazine ring protons (δ 8.0–9.0 ppm).

- ¹³C NMR: Peaks at δ 165–170 ppm (C=O), δ 40–45 ppm (CH₂Cl), and δ 150–160 ppm (triazine carbons).

- Mass Spectrometry: ESI-MS or HRMS validates molecular ion peaks (e.g., m/z 421.2 [M+H]⁺) .

Advanced: How can computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations can model reaction pathways:

- Nucleophilic Substitution: Calculate activation barriers for Cl⁻ displacement by amines/thiols.

- Electrostatic Potential Maps: Identify electrophilic sites (e.g., Cl atoms) using Gaussian09 or ORCA.

- Transition State Analysis: Locate intermediates and validate with experimental kinetics (e.g., Arrhenius plots) .

Advanced: How is this compound evaluated as a high-energy density material?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to assess decomposition thresholds (>300°C for triazine derivatives).

- Sensitivity Testing: Use impact/friction tests (BAM standards) to classify as "insensitive" or "explosive."

- Detonation Properties: Calculate velocity (VOD) and pressure (C-J) via Cheetah or EXPLO5 software .

Advanced: How to resolve contradictions in NMR data during characterization?

Methodological Answer:

- Byproduct Identification: Use 2D NMR (COSY, HSQC) to detect unexpected signals (e.g., dimerization byproducts).

- Dynamic Effects: Variable-temperature NMR resolves rotational barriers in triazine rings.

- Cross-Validation: Compare experimental shifts with simulated spectra (e.g., ACD/Labs or MestReNova) .

Advanced: What experimental approaches assess its corrosion inhibition efficacy?

Methodological Answer:

- Electrochemical Techniques:

- Potentiodynamic Polarization: Measure corrosion current density (icorr) in acidic media.

- EIS: Analyze charge-transfer resistance (Rct) to quantify inhibition efficiency (>90% at 500 ppm).

- Surface Morphology: SEM/EDX post-exposure confirms adsorbed inhibitor layers .

Advanced: How to design experiments for functional group modification?

Methodological Answer:

- Selective Hydrolysis: Use acidic (HCl) or basic (NaOH) conditions to convert chloroacetamide to carboxylic acid.

- Click Chemistry: Azide-alkyne cycloaddition with propargylamine introduces triazole moieties.

- Crosslinking: React with diols/diamines under Mitsunobu conditions to form polymeric networks .

Advanced: Can this compound be integrated into covalent organic frameworks (COFs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.